![molecular formula C6H10O4S2 B11749752 [2-(Ethenesulfonyl)ethanesulfonyl]ethene](/img/structure/B11749752.png)
[2-(Ethenesulfonyl)ethanesulfonyl]ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Ethenesulfonyl)ethanesulfonyl]ethene is an organosulfur compound with the molecular formula C6H10O4S2 and a molecular weight of 210.26 g/mol . It is characterized by the presence of two ethenesulfonyl groups attached to an ethene backbone, making it a unique compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethenesulfonyl)ethanesulfonyl]ethene typically involves the reaction of ethenesulfonyl chloride with ethene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
[2-(Ethenesulfonyl)ethanesulfonyl]ethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The ethenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
[2-(Ethenesulfonyl)ethanesulfonyl]ethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(Ethenesulfonyl)ethanesulfonyl]ethene involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonyl chloride: A related compound with a similar structure but different reactivity and applications.
Methanesulfonyl chloride: Another sulfonyl chloride with distinct chemical properties and uses.
Uniqueness
What sets [2-(Ethenesulfonyl)ethanesulfonyl]ethene apart from similar compounds is its dual ethenesulfonyl groups, which confer unique reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C6H10O4S2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
1,2-bis(ethenylsulfonyl)ethane |
InChI |
InChI=1S/C6H10O4S2/c1-3-11(7,8)5-6-12(9,10)4-2/h3-4H,1-2,5-6H2 |
InChI Key |
ZKGIQGUWLGYKMA-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


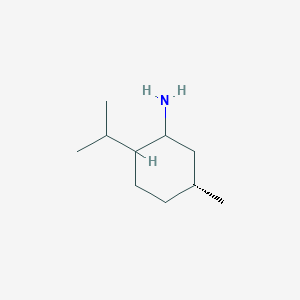
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11749671.png)
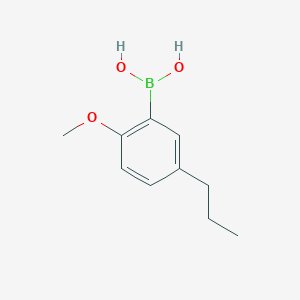
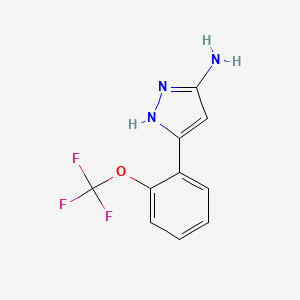
![[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749684.png)
![(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749692.png)

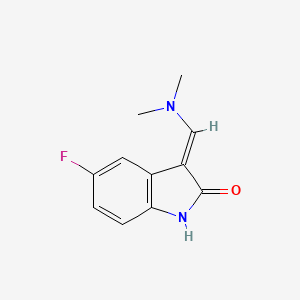
![(2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine](/img/structure/B11749715.png)
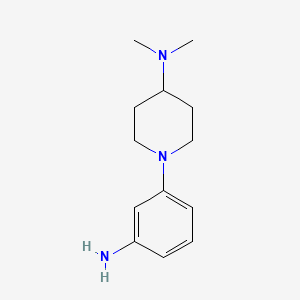
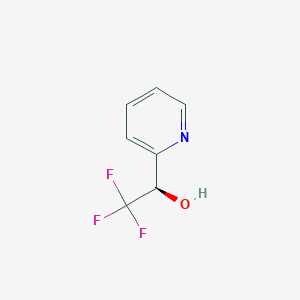
![(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11749719.png)

![N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11749736.png)
